N'-(5-bromopyridin-2-yl)ethane-1,2-diamine

Kinase Inhibition CDK2 Cancer

Researchers synthesizing CDK2, CK2α, or DNA-PK inhibitors often face lead times and batch variability with niche bromopyridine scaffolds. N'-(5-Bromopyridin-2-yl)ethane-1,2-diamine (CAS 199522-66-2) resolves this as a versatile, high-purity intermediate for rapid SAR exploration. - Enables direct Suzuki-Miyaura/Buchwald-Hartwig coupling at the 5-bromo position for kinase hinge-region diversification. - Primary amine handle facilitates efficient E3 ligase conjugation for PROTAC design. - Consistent ≥96% purity verified by batch-specific QC, ensuring reproducible nanomolar potency in cellular assays.

Molecular Formula C7H10BrN3
Molecular Weight 216.08 g/mol
CAS No. 199522-66-2
Cat. No. B169667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(5-bromopyridin-2-yl)ethane-1,2-diamine
CAS199522-66-2
Molecular FormulaC7H10BrN3
Molecular Weight216.08 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)NCCN
InChIInChI=1S/C7H10BrN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11)
InChIKeyCCZMVWFMHDTXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-(5-bromopyridin-2-yl)ethane-1,2-diamine: Product Overview


N'-(5-bromopyridin-2-yl)ethane-1,2-diamine (CAS 199522-66-2) is a brominated pyridine derivative with an ethane-1,2-diamine side chain, characterized by a molecular weight of 216.08 g/mol and a molecular formula of C7H10BrN3 . This compound serves as a versatile intermediate in organic synthesis, particularly for the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and targeted protein degraders. Its structural features—a 5-bromopyridine ring and a primary diamine linker—enable regioselective functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, facilitating the construction of diverse chemical libraries .

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine: Irreplaceable Scaffold


Generic substitution with simpler analogs (e.g., 2-aminopyridine or unsubstituted ethane-1,2-diamine) is not feasible for applications requiring precise kinase inhibition profiles or specific receptor binding modes. The 5-bromo substituent on the pyridine ring of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is critical for enhancing target binding affinity through halogen bonding and hydrophobic interactions, as demonstrated in structure-activity relationship (SAR) studies of kinase inhibitors [1]. Removing the bromine atom (as in 2-aminopyridine) or altering the diamine chain length significantly reduces potency against targets such as CDK2, CK2α, and DNA-PK, often by orders of magnitude [2]. The precise spatial arrangement of the primary amine and the bromopyridine moiety is essential for maintaining the compound's utility as a privileged scaffold in medicinal chemistry, precluding simple substitution with commercially available but structurally distinct building blocks.

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine: Key Performance Metrics


CDK2/Cyclin E1 Inhibition Advantage

Derivatives of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine exhibit enhanced CDK2/cyclin E1 inhibitory activity compared to the 4-bromo isomer and the unsubstituted pyridine analog. In a direct head-to-head comparison using an ADP-Glo luminescent kinase assay, the 5-bromo substituted compound demonstrated an IC50 of 1.5 nM, whereas the 4-bromo isomer showed an IC50 of 450 nM (300-fold difference) [1]. The unsubstituted pyridine analog was inactive at concentrations up to 10 µM. This substitution pattern is critical for achieving low nanomolar potency.

Kinase Inhibition CDK2 Cancer

CK2α Kinase Affinity Advantage

The 5-bromopyridin-2-yl moiety contributes to potent inhibition of casein kinase 2 alpha (CK2α), a target implicated in cancer and inflammation. A derivative of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine exhibited a Ki of 77 nM against CK2α in a radiometric assay using [γ-33P]-ATP [1]. In contrast, closely related analogs lacking the bromine atom or with the bromine at the 4-position showed significantly reduced affinity (Ki > 1 µM), underscoring the importance of the 5-bromo substitution for maintaining high binding affinity.

CK2α Kinase Inhibition Casein Kinase 2

DNA-PK Inhibition: Exceptional Potency

Derivatives incorporating the N'-(5-bromopyridin-2-yl)ethane-1,2-diamine scaffold have been identified as exceptionally potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway. In an ADP-Glo kinase assay, a representative derivative achieved an IC50 of 0.110 nM against human full-length DNA-PK [1]. This level of potency is rarely observed with other commonly used heterocyclic building blocks, such as 2-aminopyridine or 4-bromopyridine, which typically exhibit IC50 values in the micromolar range or higher.

DNA-PK DNA Repair Cancer

Solubility and Lipophilicity Balance

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine exhibits a favorable balance of lipophilicity and aqueous solubility, as predicted by multiple computational models. The consensus Log Po/w is 1.13, and the predicted aqueous solubility is 2.34 mg/mL (0.0108 mol/L), classifying it as 'Very soluble' according to the Log S scale . In contrast, the 4-bromo isomer is predicted to have a higher Log P (~1.9) and lower aqueous solubility (~0.5 mg/mL), potentially limiting its utility in aqueous biological assays. The dihydrochloride salt form (CAS 1159826-25-1) offers even greater aqueous solubility, expanding formulation options.

Physicochemical Properties Drug-likeness ADME

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine Applications


Kinase Drug Discovery Lead Optimization

This compound is ideally suited as a starting point for the synthesis of potent and selective kinase inhibitors, particularly those targeting CDK2, CK2α, and DNA-PK. The demonstrated nanomolar to sub-nanomolar potency of derivatives against these kinases [1][2] makes it a privileged scaffold for medicinal chemistry campaigns. The 5-bromo substituent enables rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the exploration of chemical space around the kinase hinge-binding region.

Chemical Probes for Epigenetic and DNA Repair Targets

The high potency of derivatives against histone deacetylases (HDACs) [3] and DNA-PK [4] positions this compound as a valuable tool for creating chemical probes to study epigenetic regulation and DNA damage response pathways. Its favorable predicted solubility and drug-like properties support its use in cellular and in vivo studies, enabling the interrogation of target biology with high confidence.

Targeted Protein Degrader (PROTAC) Synthesis

The primary amine group of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine provides a convenient handle for conjugation to E3 ligase ligands, enabling the construction of proteolysis-targeting chimeras (PROTACs). The 5-bromopyridine moiety can be further elaborated to incorporate a linker for attaching a target protein ligand, facilitating the design of heterobifunctional degraders with optimized physicochemical properties [5].

High-Throughput Chemical Library Synthesis

Given its versatility in cross-coupling reactions and its well-defined physicochemical profile, this compound is an excellent choice for generating diverse compound libraries for high-throughput screening. The availability of commercial vendors offering high-purity material (≥96%) with batch-to-batch consistency ensures reliable and reproducible synthesis of screening collections.

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